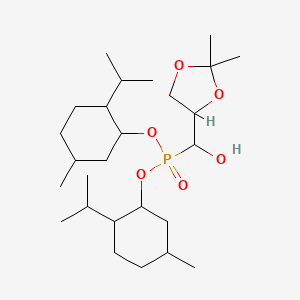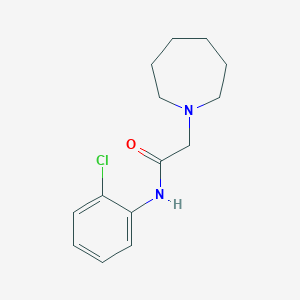
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C14H21ClN2. It has a molecular weight of 252.78 . This compound is used in various scientific studies due to its wide-ranging applications.
Molecular Structure Analysis
The molecular structure of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is represented by the SMILES notation: C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The molecular formula of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is C14H21ClN2 and it has a molecular weight of 252.78 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Comparative Metabolism and Herbicide Research
Research into chloroacetamide herbicides, such as acetochlor and alachlor, explores their metabolism in human and rat liver microsomes, which is crucial for understanding their environmental impact and safety profile. These studies highlight the complex metabolic pathways involved, potentially implicating similar pathways for related compounds, including the metabolism of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide in biological systems (Coleman et al., 2000; Coleman et al., 1999).
Antibacterial Applications
The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of chlorophenyl acetamide derivatives have shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Such studies suggest potential antibacterial research applications for structurally similar compounds like 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Desai et al., 2008).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests potential research avenues into the antiviral applications of related compounds, including 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Ghosh et al., 2008).
Synthesis and Corrosion Inhibition
The synthesis of novel thiazolidinone and acetidinone derivatives, including their evaluation as corrosion inhibitors, showcases the chemical versatility and potential industrial applications of related acetamide compounds. This area of research could be relevant for exploring the corrosion inhibition properties of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Mistry et al., 2009).
Neurochemical Modulation
Modafinil, a compound with structural similarities, is investigated for its neurochemical substrates, involving dopamine and norepinephrine transporter activities. This highlights a potential research interest in exploring the neurochemical modulation capabilities of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide, especially in neuropsychiatric disorders and cognitive enhancement (Madras et al., 2006).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-3-4-8-13(12)16-14(18)11-17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKTGHPKNYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324586 |
Source


|
| Record name | 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
CAS RN |
302940-91-6 |
Source


|
| Record name | 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

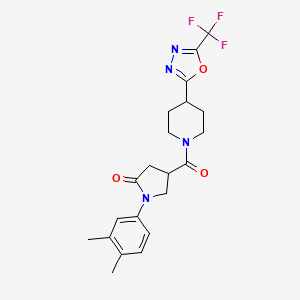
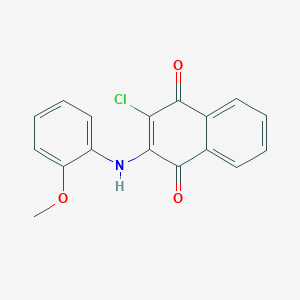
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
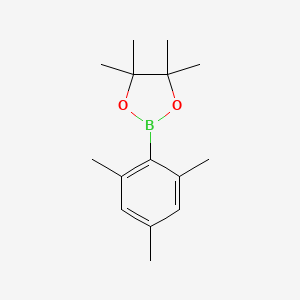
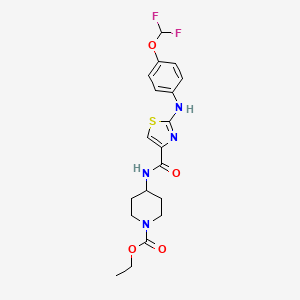
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)




